4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further substituted with methoxy, dimethyl, and pyrrolidinyl-pyridazinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the core benzene sulfonamide structure. The synthetic route may include:
Nitration and Reduction: The initial benzene ring undergoes nitration followed by reduction to introduce amino groups.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Substitution Reactions: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrrolidinyl-pyridazinyl moiety is attached using coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can introduce additional substituents on the benzene ring.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biological pathways, such as folic acid synthesis in bacteria, resulting in antibacterial effects. The compound may also interact with other molecular targets, such as receptors or signaling proteins, to exert its therapeutic effects.
Comparison with Similar Compounds
4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group but different substituents.
Sulfasalazine: Used in the treatment of inflammatory bowel disease, with a different aromatic structure.
Sulfadiazine: Another antibiotic with a simpler structure compared to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-15-22(17(2)14-21(16)30-3)31(28,29)26-19-8-6-18(7-9-19)20-10-11-23(25-24-20)27-12-4-5-13-27/h6-11,14-15,26H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZRELIECHLYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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